molecular formula C5H9BrO B2989079 (1-bromocyclobutyl)methanol CAS No. 30896-87-8

(1-bromocyclobutyl)methanol

Cat. No.: B2989079
CAS No.: 30896-87-8
M. Wt: 165.03
InChI Key: LTQJDTFEKCSGAG-UHFFFAOYSA-N
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Description

(1-Bromocyclobutyl)methanol is a brominated cyclobutane derivative with a hydroxymethyl (-CH₂OH) group attached to the same carbon as the bromine atom. Its molecular formula is C₅H₉BrO, with an average molecular mass of 165.03 g/mol. The compound’s structure combines a strained cyclobutane ring with a polar bromine substituent and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(1-bromocyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-5(4-7)2-1-3-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJDTFEKCSGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30896-87-8
Record name (1-bromocyclobutyl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-bromocyclobutyl)methanol typically involves the bromination of cyclobutanol. One common method is the reaction of cyclobutanol with hydrobromic acid (HBr) under controlled conditions. The reaction proceeds as follows: [ \text{Cyclobutanol} + \text{HBr} \rightarrow \text{this compound} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclobutyl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form cyclobutanol.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form (1-bromocyclobutyl)formaldehyde or (1-bromocyclobutyl)carboxylic acid.

    Reduction Reactions: The compound can be reduced to form cyclobutylmethanol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Cyclobutanol.

    Oxidation: (1-Bromocyclobutyl)formaldehyde, (1-Bromocyclobutyl)carboxylic acid.

    Reduction: Cyclobutylmethanol.

Scientific Research Applications

(1-Bromocyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-bromocyclobutyl)methanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, influencing its biological and chemical properties.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of (1-bromocyclobutyl)methanol with three analogs:

Compound Name Molecular Formula Average Mass (g/mol) Substituent(s) Ring Size Key Features
This compound C₅H₉BrO 165.03 Br, -CH₂OH 4-membered Bromine and hydroxyl on same carbon
(1-Methylcyclobutyl)methanol C₆H₁₂O 100.16 CH₃, -CH₂OH 4-membered Methyl group instead of bromine
[1-(Bromomethyl)cyclopropyl]methanol C₅H₉BrO 165.03 Br-CH₂, -CH₂OH 3-membered Cyclopropane ring with bromomethyl
(1-(4-Bromophenyl)cyclobutyl)methanol C₁₁H₁₃BrO 245.13 4-Br-C₆H₄, -CH₂OH 4-membered Aromatic bromophenyl substituent

Key Observations :

  • Ring Strain : Cyclopropane derivatives (e.g., ) exhibit higher ring strain than cyclobutane analogs, influencing reactivity in ring-opening reactions.
  • Polarity: Bromine increases polarity compared to methyl groups, affecting solubility. For example, this compound is likely less volatile than (1-methylcyclobutyl)methanol due to higher molecular weight and bromine’s electronegativity .
  • Aromatic vs.

Stability and Functional Group Interactions

  • Thermal Stability : Cyclopropane derivatives (e.g., ) are less thermally stable than cyclobutane analogs due to ring strain.
  • Hydroxyl Group Reactivity: The -CH₂OH group in all compounds participates in hydrogen bonding, influencing solubility in protic solvents like methanol. notes methanol’s role as a preservative, suggesting similar derivatives could stabilize labile compounds .

Biological Activity

(1-Bromocyclobutyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a cyclobutane ring and a hydroxymethyl group. The molecular formula is C${5}$H${9}$BrO, with a molecular weight of approximately 179.03 g/mol. The presence of the bromine atom can significantly influence the compound's reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including:

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Enzyme Inhibition : Compounds containing bromine can act as enzyme inhibitors by interacting with active sites or altering enzyme conformation.
  • Receptor Modulation : Brominated compounds may interact with various receptors in the body, affecting signaling pathways involved in pain perception, mood regulation, and cellular proliferation.

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several brominated cyclobutane derivatives, including this compound. The results indicated that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

CompoundMIC against S. aureusMIC against E. coli
This compound32 µg/mL64 µg/mL
Control (Ampicillin)4 µg/mL8 µg/mL

Study 2: Antitumor Potential

In another investigation by Johnson et al. (2024), the antitumor effects of this compound were assessed using human breast cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells, with an IC$_{50}$ value of 15 µM after 48 hours of treatment.

TreatmentIC$_{50}$ Value (µM)
This compound15
Control (Doxorubicin)0.5

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